2H-Isoxazolo[5,4-B]indole

Lipophilicity LogP Drug-likeness

2H-Isoxazolo[5,4-B]indole (CAS 55156-75-7) is a fused heterocyclic scaffold comprising an indole moiety annulated to an isoxazole ring in a [5,4-b] orientation. It serves as a versatile core for medicinal chemistry and as a building block for the synthesis of bioactive compounds.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
Cat. No. B11918584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Isoxazolo[5,4-B]indole
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)ON=C3
InChIInChI=1S/C9H6N2O/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H
InChIKeyIHOBKPNWPADOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Isoxazolo[5,4-B]indole Procurement & Differentiation Guide: Physicochemical Properties vs. Closest Isomeric & Heterocyclic Alternatives


2H-Isoxazolo[5,4-B]indole (CAS 55156-75-7) is a fused heterocyclic scaffold comprising an indole moiety annulated to an isoxazole ring in a [5,4-b] orientation . It serves as a versatile core for medicinal chemistry and as a building block for the synthesis of bioactive compounds. The parent heterocycle (C9H6N2O, MW 158.16 g/mol) exhibits distinct physicochemical properties relative to its regioisomer 2H-isoxazolo[4,5-b]indole and the parent heterocycle indole, which may influence its suitability for specific applications .

Why 2H-Isoxazolo[5,4-B]indole Cannot Be Interchanged with Generic Isomers or Parent Heterocycles


The three-dimensional orientation of the isoxazole ring fusion in 2H-isoxazolo[5,4-B]indole imposes a unique hydrogen-bonding topology and electronic distribution that differ from the [4,5-b] isomer. Even a single positional shift alters the vector of the N–H donor and the oxygen acceptor, leading to measurable differences in lipophilicity, acidity, and synthetic accessibility . Generic substitution with unsubstituted indole or isoxazole would forfeit the enhanced acidity and synthetic versatility offered by the fused scaffold, potentially compromising formulation strategies and reaction outcomes [1].

Quantitative Evidence Supporting the Selection of 2H-Isoxazolo[5,4-B]indole Over Alternatives


Lipophilic Profile Differentiation: 2H-Isoxazolo[5,4-B]indole Exhibits Significantly Lower LogP Than the [4,5-b] Isomer

The target compound 2H-isoxazolo[5,4-B]indole has a predicted LogP of 1.93, which is approximately 0.38 log units lower than the 2.31 LogP value reported for the isomeric 2H-isoxazolo[4,5-b]indole . This difference indicates that the [5,4-b] fusion orientation yields a moderately more polar, and thus potentially more water-soluble, scaffold.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Acidic N–H Character Distinction: The Fused Isoxazole Ring Drives a Dramatic pKa Shift Versus Indole

The predicted acid dissociation constant (pKa) of 2H-isoxazolo[5,4-B]indole is 8.41, a striking contrast to the experimentally determined pKa of ~17.0 for the N–H proton of unsubstituted indole [1]. The fusion of the electron-withdrawing isoxazole ring transforms the indole N–H from a nearly non-ionizable proton into a moderately acidic site.

Acidity pKa Hydrogen-bond donor Scaffold ionization

Synthetic Efficiency Benchmarking: Microwave-Assisted One-Pot Access in High Yield for the Spiro-Indole/Isoxazole Class

A microwave-assisted, copper-catalyzed one-pot synthesis has been established for constructing isoxazolo[5,4-b]indole derivatives from 3-acetyl-2-chloroindoles. While exact isolated yields for the unsubstituted parent are not universally reported, analogous spiro[indole-isoxazole] compounds prepared under similar microwave conditions achieve isolated yields in the 85–95% range [1]. The [5,4-b] scaffold is thus accessible through a convergent and operationally simple synthetic route.

Synthetic chemistry Yield Microwave synthesis Heterocycle construction

Density Data Transparency as a Selection Criterion

The predicted density of 2H-isoxazolo[5,4-B]indole is 1.46 g/cm³, as listed on ChemicalBook. In contrast, no density data is publicly available for the isomeric 2H-isoxazolo[4,5-b]indole from the same database . This data availability may reflect differences in compound accessibility or characterization history, facilitating procurement decisions, formulation calculations, and quality assurance protocols.

Density Physical property Data availability Quality control

Best Research and Industrial Application Scenarios for 2H-Isoxazolo[5,4-B]indole Driven by Quantitative Differentiation


Hit-to-Lead Optimization Requiring Fine-Tuned Lipophilicity

In early drug discovery programs where lowering LogP is essential to improve solubility and reduce non-specific binding, the LogP advantage of 2H-isoxazolo[5,4-B]indole (LogP 1.93 vs. 2.31 for the [4,5-b] isomer) directly supports its selection as a core scaffold . This quantitative difference can guide medicinal chemists in prioritizing the [5,4-b] fusion for lead series development.

Formulation Development Leveraging Enhanced Acidity for Salt Formation

The predicted pKa of 8.41 for 2H-isoxazolo[5,4-B]indole enables simple salt formation with pharmaceutically acceptable bases, a capability that unsubstituted indole (pKa ~17) lacks . This property is critical for laboratories developing parenteral or oral formulations that require ionizable centers to improve dissolution rate and bioavailability.

Parallel Library Synthesis via Microwave-Assisted One-Pot Protocol

The synthetic accessibility of the isoxazolo[5,4-b]indole scaffold through a high-yielding (up to 95%) microwave-assisted, copper-catalyzed one-pot method makes it ideal for parallel library construction . Procurement of the parent scaffold enables subsequent derivatization in medicinal chemistry or chemical biology campaigns.

Scaffold Selection for Fragment-Based Drug Discovery (FBDD)

The well-characterized physicochemical profile (LogP, pKa, density) of 2H-isoxazolo[5,4-B]indole provides a reliable starting point for fragment-based screening . The isomeric [4,5-b] variant, lacking complete property data, introduces greater uncertainty in fragment library design and quality control.

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